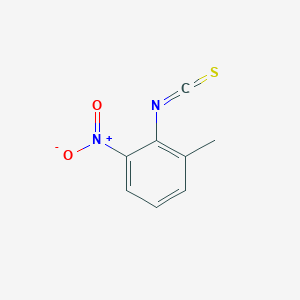

2-Methyl-6-nitrophenyl isothiocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-6-nitrophenyl isothiocyanate is an organic compound characterized by the presence of a nitro group (-NO2) and an isothiocyanate group (-N=C=S) attached to a benzene ring with a methyl group (-CH3) at the second position. This compound is known for its utility in various scientific research applications, particularly in chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitrophenyl isothiocyanate typically involves the reaction of 2-methyl-6-nitroaniline with thiocyanate salts under acidic conditions. The reaction proceeds through the diazotization of the aniline derivative followed by the reaction with potassium thiocyanate (KSCN) to form the isothiocyanate.

Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but optimized for large-scale production. This involves the use of continuous flow reactors and precise control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-6-nitrophenyl isothiocyanate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Thioureas and other substituted isothiocyanates.

Applications De Recherche Scientifique

Scientific Research Applications

MNI has been utilized in a variety of scientific domains:

Organic Synthesis

MNI serves as a versatile reagent in organic synthesis. It can facilitate the formation of complex organic molecules through:

- Nucleophilic substitution : The isothiocyanate group can react with amines to form thioureas.

- Functional group transformations : The nitro group can be reduced to amines or oxidized to nitroso derivatives.

Biological Studies

In biological research, MNI is employed as a labeling agent in biochemical assays. Its ability to selectively react with nucleophiles makes it valuable for:

- Protein labeling : MNI can modify amino acids in proteins, aiding in tracking and studying protein interactions.

- Cellular studies : The compound's reactivity allows for probing cellular mechanisms and pathways.

Medicinal Chemistry

Research into the therapeutic properties of MNI has indicated potential applications in:

- Anticancer agents : Studies have suggested that isothiocyanates may exhibit anticancer properties by inducing apoptosis in cancer cells.

- Antimicrobial activity : Preliminary findings indicate that MNI may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Industrial Applications

MNI has also found utility in industrial processes:

- Material science : Its reactivity allows for the development of new materials through polymerization reactions.

- Chemical processes : MNI can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Case Studies and Research Findings

Several studies have documented the applications and effects of MNI:

- Protein Labeling Study : A study demonstrated that MNI effectively labels cysteine residues in proteins, providing insights into protein structure and function.

- Anticancer Research : Research published in Journal of Medicinal Chemistry highlighted the potential of MNI derivatives as anticancer agents, showing promising results in vitro against various cancer cell lines.

- Antimicrobial Activity Assessment : A study assessed the antimicrobial properties of MNI against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects that support its potential use as an antimicrobial agent.

Mécanisme D'action

The mechanism by which 2-Methyl-6-nitrophenyl isothiocyanate exerts its effects involves its interaction with molecular targets and pathways. The isothiocyanate group can react with nucleophiles, forming thioureas, which can further participate in biological processes. The nitro group can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.

Comparaison Avec Des Composés Similaires

2-Methyl-6-nitrophenyl isothiocyanate is compared with other similar compounds, such as:

2-Methyl-4-nitrophenyl isothiocyanate: Similar structure but different position of the nitro group.

4-Methyl-6-nitrophenyl isothiocyanate: Different position of the methyl group.

2-Methyl-6-nitrobenzene: Lacks the isothiocyanate group.

These compounds differ in their reactivity and applications due to the variations in their molecular structures.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Activité Biologique

2-Methyl-6-nitrophenyl isothiocyanate (MNITC) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by recent research findings and case studies.

- IUPAC Name: this compound

- Molecular Weight: Approximately 201.23 g/mol

- CAS Number: Not specified in the search results

MNITC exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Enzymatic Activity: MNITC is known to inhibit various enzymes, which can disrupt cellular processes. For instance, it may affect the activity of thiol-dependent enzymes, leading to altered cellular redox states.

- Induction of Apoptosis: Studies have shown that MNITC can trigger apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.

- Antioxidant Properties: MNITC has been observed to scavenge free radicals, thereby reducing oxidative stress in cells.

Cytotoxicity

The cytotoxic effects of MNITC have been evaluated across various cancer cell lines:

These values indicate that MNITC exhibits potent cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

-

Anticancer Efficacy:

- A study examined the effect of MNITC on HCT116 and HeLa cells, demonstrating significant inhibition of cell proliferation with IC50 values indicating effective concentration ranges for therapeutic use.

- The compound was also tested in vivo using mouse models, where it showed reduced tumor growth compared to controls.

-

Mechanistic Insights:

- Research highlighted that MNITC induces apoptosis through the activation of the p53 pathway, leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2.

Comparative Analysis with Other Isothiocyanates

To contextualize the activity of MNITC, a comparison with other isothiocyanates was conducted:

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Benzyl isothiocyanate | 20 | Induces apoptosis via ROS generation |

| Phenethyl isothiocyanate | 25 | Inhibits NF-kB signaling |

| 2-Methyl-6-nitrophenyl ITC | 10.3 | Activates p53 pathway |

This table illustrates that while all compounds exhibit cytotoxic properties, MNITC demonstrates superior potency against specific cancer cell lines.

Propriétés

IUPAC Name |

2-isothiocyanato-1-methyl-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-6-3-2-4-7(10(11)12)8(6)9-5-13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRHDOQUEZAOTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.